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Compound of Interest

Compound Name: N-Boc-undecane-1,11-diamine

Cat. No.: B2765991 Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract
This document provides a detailed protocol for the selective mono-N-Boc protection of 1,11-

undecanediamine to synthesize N-Boc-undecane-1,11-diamine, also known as tert-butyl (11-

aminoundecyl)carbamate. Mono-protected diamines are valuable bifunctional building blocks in

medicinal chemistry and materials science, serving as linkers in PROTACs, intermediates in

the synthesis of complex molecules, and precursors for surface modification. The presented

protocol is a facile and efficient "one-pot" method that utilizes the in-situ generation of

hydrochloric acid from trimethylsilyl chloride to achieve selective mono-protection, thus

avoiding the common issue of di-protection. This method is scalable and generally provides

good to high yields of the desired product.

Introduction
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in

organic synthesis due to its stability under a variety of reaction conditions and its facile

cleavage under mild acidic conditions. For symmetric diamines, such as 1,11-

undecanediamine, achieving selective mono-protection can be challenging, often resulting in a

statistical mixture of unprotected, mono-protected, and di-protected products. This necessitates

tedious and often low-yielding purification steps.
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The protocol detailed herein circumvents this issue by employing a strategy of in-situ mono-

protonation of the diamine. By adding one equivalent of an acid source, one of the two primary

amine groups is protonated to form an ammonium salt. The reduced nucleophilicity of the

protonated amine prevents its reaction with the electrophilic Boc-anhydride, thereby directing

the protection to the remaining free amine. This method offers a highly selective and efficient

route to the desired mono-protected product.

Physicochemical Properties
Property Value

Compound Name N-Boc-undecane-1,11-diamine

Synonym tert-butyl (11-aminoundecyl)carbamate

CAS Number 937367-26-5

Molecular Formula C₁₆H₃₄N₂O₂

Molecular Weight 286.45 g/mol

Appearance White to off-white solid or waxy solid

Purity (Typical) ≥95%

Storage Conditions 2-8°C, protect from light and moisture

Experimental Protocol
Materials:

1,11-Undecanediamine

Di-tert-butyl dicarbonate ((Boc)₂O)

Trimethylsilyl chloride (Me₃SiCl)

Anhydrous Methanol (MeOH)

Dichloromethane (DCM)
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Deionized Water (H₂O)

Sodium hydroxide (NaOH)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolution of Diamine: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve 1,11-undecanediamine (1.0 eq) in anhydrous methanol.

Mono-protonation: Cool the solution to 0°C in an ice bath. To the stirred solution, add

trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt of

the diamine may form.

Equilibration: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature

and stir for an additional 30 minutes.

Addition of (Boc)₂O: Add deionized water (approximately 1 mL per gram of diamine) to the

reaction mixture, followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

Reaction: Stir the mixture at room temperature for 1-2 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of

DCM:MeOH:NH₄OH 90:9:1 and ninhydrin stain for visualization).

Work-up: a. Once the reaction is complete, concentrate the mixture under reduced pressure

using a rotary evaporator to remove the methanol. b. Dilute the remaining aqueous residue

with deionized water and transfer to a separatory funnel. c. Wash the aqueous layer with
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diethyl ether or ethyl acetate to remove any unreacted (Boc)₂O and the di-Boc-protected by-

product. d. Adjust the pH of the aqueous layer to >12 by the dropwise addition of a 2N NaOH

solution. e. Extract the product from the basic aqueous layer with dichloromethane (3 x

volume).

Isolation and Drying: a. Combine the organic extracts and dry over anhydrous sodium

sulfate. b. Filter the drying agent and concentrate the filtrate under reduced pressure to yield

the crude N-Boc-undecane-1,11-diamine.

Purification (Optional): If further purification is required, the crude product can be purified by

column chromatography on silica gel. A typical eluent system would be a gradient of 0-10%

methanol in dichloromethane, with the addition of 0.5-1% triethylamine to the mobile phase

to prevent the amine product from tailing on the column.

Characterization Data (Representative)
Analysis Expected Results

¹H NMR

δ (ppm) ~3.1 (q, 2H, -CH₂-NH-Boc), ~2.7 (t, 2H,

-CH₂-NH₂), ~1.4 (s, 9H, -C(CH₃)₃), ~1.2-1.5 (m,

18H, aliphatic chain protons)

¹³C NMR

δ (ppm) ~156.1 (C=O), ~79.0 (C(CH₃)₃), ~42.3,

~40.5, ~33.8, ~30.0, ~29.5, ~29.4, ~29.2, ~26.8,

~28.4 (C(CH₃)₃)

Mass Spec (ESI+) m/z 287.3 [M+H]⁺

Diagrams
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Reaction Setup

Boc Protection

Work-up and Isolation

Purification and Final Product

Dissolve 1,11-undecanediamine
in anhydrous MeOH

Cool to 0°C

Add Me3SiCl (1.0 eq)
dropwise

Stir at 0°C then RT

Add H₂O and (Boc)₂O (1.0 eq)

Stir at RT for 1-2h

Concentrate in vacuo

Aqueous wash (Et₂O/EtOAc)

Adjust pH > 12 (NaOH)

Extract with DCM

Dry (Na₂SO₄) and concentrate

Column Chromatography
(Optional)

N-Boc-undecane-1,11-diamine

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-Boc-undecane-1,11-diamine.
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To cite this document: BenchChem. [Synthesis Protocol for N-Boc-undecane-1,11-diamine].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2765991#synthesis-protocol-for-n-boc-undecane-1-
11-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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